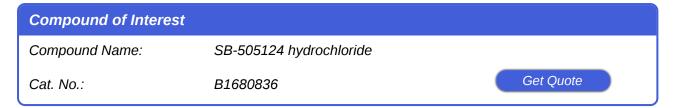


SB-505124 Hydrochloride: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF- β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1] By competitively binding to the ATP-binding site of these receptors, SB-505124 effectively blocks the phosphorylation and activation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF- β signaling.[1][2] This inhibitory action makes it a valuable tool for investigating the role of the TGF- β pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). These notes provide comprehensive guidelines for the use of **SB-505124 hydrochloride** in cell culture, including recommended working concentrations and detailed experimental protocols.

Mechanism of Action

SB-505124 selectively inhibits the kinase activity of ALK4, ALK5, and ALK7.[1] This selectivity is crucial as it does not significantly affect other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][3] The inhibition of ALK4 and ALK5 prevents the TGF-β-induced phosphorylation of Smad2 and Smad3, which are key signal transducers in the canonical TGF-β signaling pathway.[1][2]





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Diagram 1: SB-505124 Inhibition of TGF-β Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SB-505124 hydrochloride** based on various in vitro studies.

Parameter	Value	Assay Condition	Reference
IC50 (ALK5)	47 nM	Cell-free kinase assay	[3][4][5]
IC50 (ALK4)	129 nM	Cell-free kinase assay	[3][4][5]

Table 1: Inhibitory Concentration (IC50) Values



Cell Line	Working Concentration	Incubation Time	Observed Effect	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	500 nM	Not Specified	Blocks TGF-β1 induced F-actin assembly and ROS production.	[4]
FaO cells, NRP 154 cells	Concentration- dependent	Not Specified	Blocks TGF-β– induced apoptosis.	[4]
Renal epithelial A498 cells	Up to 100 μM	48 hours	No observed toxicity.	[5]
HepG2, C2C12, Mv1Lu	1 μΜ	Not Specified	Inhibits TGF-β-induced phosphorylation of Smad2.	[3]
WERI Rb1	4 μM and 8 μM	3 days	Significantly increases apoptosis.	[3]
Rabbit subconjunctival fibroblasts	10 μΜ	Not Specified	Impairs Smad2 phosphorylation and expression of CTGF and α- SMA.	[3]

Table 2: Recommended Working Concentrations in Cell Culture

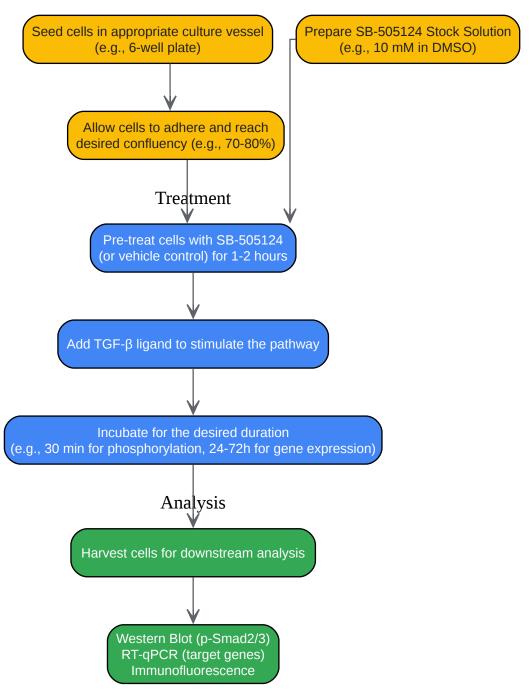
Experimental Protocols

Protocol 1: General Cell Treatment with SB-505124

This protocol provides a general workflow for treating adherent cell cultures with SB-505124 to assess its effect on TGF- β signaling.



Preparation



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